2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-13-4-5-15-17(11-13)30-21(22-15)23-18(27)12-26-8-6-14(7-9-26)19-24-25-20(29-19)16-3-2-10-28-16/h2-5,10-11,14H,6-9,12H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASQRTZWLPXRFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C4=NN=C(O4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the piperidine ring: This step may involve the reduction of a pyridine derivative or the cyclization of an appropriate precursor.
Attachment of the benzo[d]thiazole ring: This can be achieved through a nucleophilic substitution reaction or a palladium-catalyzed coupling reaction.
Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Oxadiazole Ring Formation
The oxadiazole moiety is typically synthesized via cyclization of malononitrile derivatives with sulfanylacetic acid. For example, 2-((1,3-diaryl-1H-pyrazol-4-yl)methylene)malononitrile reacts with sulfanylacetic acid in DMF/piperidine to form oxadiazole derivatives . This step involves nucleophilic attack and ring closure.
Benzothiazole Functionalization
The benzothiazole substituent is synthesized through:
-
Knoevenagel condensation : Reaction of 1,3-thiazolidine-2,4-dione with aromatic aldehydes to form acrylonitrile derivatives .
-
Substitution reactions : Introduction of methyl groups or other substituents via electrophilic aromatic substitution .
Piperidine Ring Formation
The piperidine moiety may be introduced via nucleophilic substitution or coupling reactions, though specific details are not explicitly provided in the reviewed sources.
Chemical Reactivity Analysis
The compound’s structural complexity enables diverse reactivity:
| Functional Group | Type of Reaction | Conditions | Example Products |
|---|---|---|---|
| Furan-2-yl | Oxidation | KMnO₄, H₂O₂ | Furan-2,3-dione |
| Benzothiazole | Electrophilic substitution | Br₂, HNO₃ | Brominated derivatives |
| Acetamide | Hydrolysis | HCl/NaOH | Carboxylic acid |
| Oxadiazole | Nucleophilic substitution | SN2 agents | Substituted oxadiazoles |
Oxidation
-
Furan ring : Oxidized to furan-2,3-dione using oxidizing agents like potassium permanganate.
-
Benzothiazole : Reduced to dihydrobenzothiazole derivatives using LiAlH₄ or NaBH₄.
Substitution Reactions
-
Electrophilic substitution : Benzothiazole undergoes bromination or nitration under acidic conditions .
-
Nucleophilic substitution : Oxadiazole and piperidine rings may participate in SN2 reactions with appropriate reagents .
Hydrolysis
-
Acetamide linkage : Hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives.
Research Findings
-
Synthetic efficiency : Multi-step routes often require optimization of solvents (e.g., DMF) and catalysts (e.g., piperidine) to achieve high yields .
-
Biological implications : Structural analogs with oxadiazole and benzothiazole moieties exhibit antimicrobial and antitubercular activities, suggesting potential therapeutic applications .
Comparative Reactivity
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide have been tested for their efficacy against various bacterial strains. A study highlighted that certain oxadiazole derivatives showed stronger activity against Escherichia coli and Staphylococcus pneumoniae than traditional antibiotics like ampicillin .
| Compound | Activity | Reference |
|---|---|---|
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol | Strong antibacterial against E. coli | |
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | Antimycobacterial activity |
Anticancer Properties
The oxadiazole moiety has been associated with anticancer activity. Compounds derived from oxadiazoles have shown potential as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Some derivatives were found to selectively inhibit cancer-related CAs at nanomolar concentrations, suggesting their potential as anticancer agents .
Enzyme Inhibition
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes. For example, the inhibition of dihydrofolate reductase (DHFR) has been observed in oxadiazole derivatives, which disrupts the proliferation of pathogens like Plasmodium falciparum, the causative agent of malaria .
Antiparasitic Activity
Several studies have reported that oxadiazole derivatives exhibit potent antimalarial and antileishmanial activities. For instance, certain compounds showed IC50 values significantly lower than reference drugs like chloroquine and pentamidine, indicating their potential for treating parasitic infections .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step synthetic routes starting from furan derivatives and piperidine frameworks. The presence of both furan and oxadiazole rings contributes to the unique chemical properties of the compound.
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the oxadiazole ring from furan derivatives |
| 2 | Amine Coupling | Reaction with piperidine to introduce piperidinyl moiety |
| 3 | Acetylation | Final step to attach the acetamide group |
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Case Study: Antimicrobial Testing
A recent study evaluated a series of oxadiazole derivatives for antimicrobial activity against various pathogens. The results indicated that modifications in the structure significantly influenced their efficacy against Gram-positive and Gram-negative bacteria .
Case Study: Anticancer Activity
In another research project focusing on anticancer properties, derivatives were tested against different cancer cell lines. The findings suggested that certain structural features were crucial for enhancing cytotoxicity against specific cancer types .
Mechanism of Action
The mechanism of action of 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-2-(4-(5-((3-(4-methylpiperazin-1-yl)quinoxalin-2-yl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)-acetamide (Compound 10g)
- Structure: Contains a phenoxy-linked 1,3,4-oxadiazole with a quinoxaline-piperazine substituent and a 4-methoxyphenyl acetamide group.
- Key Differences: Lacks the piperidine and benzothiazole units present in the target compound, instead incorporating a quinoxaline-piperazine system.
- Pharmacological Relevance : Demonstrated enhanced solubility due to the methoxy group but reduced metabolic stability compared to the target compound’s benzothiazole .
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide
- Structure : Features a benzamide-thiazole scaffold without oxadiazole or piperidine components.
- Key Similarities : Shares the thiazole-acetamide motif, critical for hydrogen bonding with enzyme active sites (e.g., PFOR inhibition via amide anion formation) .
- Activity Comparison : Exhibits antifungal properties but lower acetylcholinesterase (AChE) inhibition compared to the target compound’s oxadiazole-piperidine system .
Compounds with Piperidine and Thiadiazole Scaffolds
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide
- Structure : Combines thiadiazole and pyridazine rings with a thioacetamide linker.
- Key Differences : Replaces oxadiazole with thiadiazole, altering electronic properties and binding affinities.
- Synthesis : Utilizes thiourea cyclization, contrasting with the target compound’s hydrazide-cyclization for oxadiazole formation .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
Table 1: Physicochemical and Pharmacokinetic Properties
Table 2: Spectral Data Comparison (¹H NMR, Key Peaks)
Mechanistic and Docking Insights
- Target Compound : Molecular docking reveals strong interactions with AChE’s catalytic anionic site (CAS) via the oxadiazole’s nitrogen atoms and benzothiazole’s methyl group .
- Compound 9c : Docked into AChE’s peripheral anionic site (PAS) with lower binding energy (ΔG = −9.2 kcal/mol) versus the target compound’s ΔG = −11.5 kcal/mol.
- N-(5-Chloro-thiazol-2-yl) : Forms hydrogen bonds with PFOR’s His593 and Arg258, a mechanism absent in the target compound’s AChE inhibition.
Biological Activity
The compound 2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that incorporates a furan ring, an oxadiazole moiety, a piperidine group, and a benzo[d]thiazole component. This structural diversity suggests potential biological activity across various domains, particularly in antimicrobial and anticancer applications.
Chemical Structure
The molecular formula for this compound can be deduced from its components:
This formula indicates a relatively complex structure that may interact with biological systems in multiple ways.
Biological Activity Overview
Research into the biological activity of compounds containing the oxadiazole ring has revealed significant antimicrobial properties. The oxadiazole derivatives have been shown to exhibit activity against various pathogens including bacteria and fungi. The incorporation of furan and thiazole moieties further enhances their pharmacological profile.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance:
- Antitubercular Activity : Compounds similar to the target molecule have demonstrated efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM for certain derivatives . This suggests that the presence of the oxadiazole ring is crucial for activity against drug-resistant strains.
- Broad Spectrum Antibacterial Activity : Studies have indicated that oxadiazole derivatives can outperform traditional antibiotics like vancomycin against resistant strains such as Staphylococcus aureus and Enterococcus faecalis. For example, one derivative showed four times more potency than vancomycin against MRSA .
The mechanism by which these compounds exert their effects often involves inhibition of key enzymes or pathways in bacterial cells. For instance:
- Inhibition of Mycolic Acid Synthesis : The binding affinity of these compounds to mycobacterial enoyl reductase (InhA) disrupts fatty acid biosynthesis, leading to cell lysis .
Case Studies
Several case studies illustrate the effectiveness of compounds structurally related to our target molecule:
- Dhumal et al. (2016) : Investigated a series of 1,3,4-oxadiazole derivatives for their antitubercular activity. The most effective compounds inhibited Mycobacterium bovis both in active and dormant states .
- Desai et al. (2018) : Developed pyridine-based 1,3,4-oxadiazole scaffold derivatives that exhibited significant antitubercular effects, with some derivatives showing MICs comparable to established treatments .
- Vosatka et al. (2018) : Studied the influence of alkyl chain length on the antitubercular activity of oxadiazole derivatives, finding optimal lengths that enhanced efficacy against M. tuberculosis .
Data Table: Comparison of Biological Activities
| Compound | Target Pathogen | MIC (µM) | Reference |
|---|---|---|---|
| N-dodecyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis | 4–8 | Dhumal et al., 2016 |
| Compound with piperidinyl sulfonyl | S. aureus, MRSA | 0.39 | Desai et al., 2018 |
| Oxadiazole derivative | E. faecalis | 0.78 | Vosatka et al., 2018 |
Q & A
Q. Purity Control :
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) for intermediate purification.
- Analytical Techniques : HPLC (≥95% purity) and NMR (to confirm absence of unreacted starting materials) .
[Basic] Which analytical techniques are most effective for confirming the compound’s structure?
Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., furan protons at δ 6.3–7.2 ppm, oxadiazole C=O at ~165 ppm) .
- Mass Spectrometry : HRMS or LC-MS for molecular ion validation (e.g., [M+H]⁺ matching theoretical mass) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtained .
[Basic] How can initial biological activity screening be designed for this compound?
Answer:
In vitro assays are recommended:
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based kits .
- Antimicrobial Activity : Disk diffusion or MIC determination against Gram-positive/negative bacteria .
Data Interpretation : Compare IC₅₀ or MIC values with positive controls (e.g., doxorubicin for cytotoxicity) .
[Advanced] How can reaction conditions be optimized to improve yield and scalability?
Answer:
Use Design of Experiments (DoE) to evaluate:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance oxadiazole cyclization .
- Temperature : 80–100°C for coupling reactions; lower temps reduce side products .
- Catalyst loading : 10–15 mol% of NaH or Et₃N for efficient amide bond formation .
Scalability : Replace batch reactors with flow chemistry for exothermic steps (e.g., oxadiazole formation) .
[Advanced] How should contradictory biological activity data across structural analogs be resolved?
Answer:
Perform Structure-Activity Relationship (SAR) studies :
| Analog Modification | Observed Activity | Reference |
|---|---|---|
| Replacement of furan with thiophene | ↓ Cytotoxicity, ↑ solubility | |
| Methyl substitution on benzo[d]thiazole | ↑ Enzyme inhibition |
Q. Methodology :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., EGFR kinase) .
- Metabolic Profiling : Assess stability in liver microsomes to rule out false negatives .
[Advanced] What strategies are recommended for synthesizing derivatives with modified heterocyclic systems?
Answer:
- Oxadiazole replacement : Substitute with 1,2,4-triazole via cyclocondensation of thiosemicarbazides .
- Piperidine modification : Introduce substituents (e.g., fluorine) via Buchwald-Hartwig coupling .
- Acetamide variation : Replace benzo[d]thiazole with benzimidazole using Ullmann coupling .
Q. Key Tools :
- Microwave synthesis for rapid heterocycle formation .
- Protecting groups (e.g., Boc for amines) to prevent unwanted side reactions .
[Advanced] How can stability under physiological conditions be systematically evaluated?
Answer:
Forced Degradation Studies :
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC .
- Thermal Stability : Heat at 40–60°C for 48h; assess by TLC or NMR .
- Oxidative Stress : Treat with H₂O₂ (3%) and analyze by LC-MS for oxidation products .
Outcome : Identify degradation pathways (e.g., hydrolysis of oxadiazole ring) and optimize formulation .
[Advanced] What mechanistic studies are critical to elucidate the compound’s mode of action?
Answer:
- Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases) .
- Cellular Pathway Analysis : RNA-seq or proteomics to identify dysregulated pathways post-treatment .
- Crystallography : Co-crystallize the compound with its target protein to visualize binding interactions .
Example : If SPR shows high affinity to EGFR (KD < 100 nM), validate via Western blot for phosphorylated EGFR .
[Advanced] How can structure-activity relationship (SAR) models be developed for this scaffold?
Answer:
Synthesize Analog Library : Vary substituents on furan, oxadiazole, and piperidine .
Biological Testing : Determine IC₅₀/MIC for each analog.
Computational Modeling : Use QSAR software (e.g., MOE) to correlate structural features with activity.
Key Finding : Electron-withdrawing groups on oxadiazole enhance cytotoxicity by 2–3 fold .
[Advanced] What pharmacokinetic parameters should be prioritized in preclinical studies?
Answer:
- Metabolic Stability : Incubate with liver microsomes; calculate half-life (t₁/₂) .
- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis .
- Bioavailability : Assess via rat PK studies (oral vs. IV administration) .
Optimization : Introduce PEGylated groups to improve solubility and extend t₁/₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
